Dicyano-cobalt(III)-tetrakis(4-(trimethylammonio)phenyl)porphyrin

Description

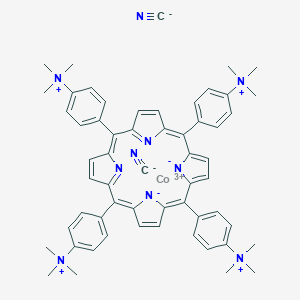

Dicyano-cobalt(III)-tetrakis(4-(trimethylammonio)phenyl)porphyrin is a metalloporphyrin complex with the molecular formula C₅₈H₆₀CoN₁₀³⁺ (molecular weight: 956.1 g/mol; CAS: 129232-36-6). Its structure features a cobalt(III) center coordinated to a porphyrin macrocycle substituted with four 4-(trimethylammonio)phenyl groups and two axial cyano ligands. The positively charged trimethylammonio groups enhance water solubility, while the cobalt-cyanide coordination stabilizes redox activity . This compound is notable for applications in catalysis, photodynamic therapy (PDT), and biomimetic studies due to its ability to mimic heme proteins and facilitate electron transfer .

Properties

IUPAC Name |

cobalt(3+);trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]porphyrin-21,22-diid-5-yl]phenyl]azanium;dicyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H60N8.2CN.Co/c1-61(2,3)41-21-13-37(14-22-41)53-45-29-31-47(57-45)54(38-15-23-42(24-16-38)62(4,5)6)49-33-35-51(59-49)56(40-19-27-44(28-20-40)64(10,11)12)52-36-34-50(60-52)55(48-32-30-46(53)58-48)39-17-25-43(26-18-39)63(7,8)9;2*1-2;/h13-36H,1-12H3;;;/q+2;2*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVMNKDBCMOFPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](C)(C)C)C8=CC=C(C=C8)[N+](C)(C)C)C9=CC=C(C=C9)[N+](C)(C)C)[N-]3.[C-]#N.[C-]#N.[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H60CoN10+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

956.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129232-36-6 | |

| Record name | Dicyano-cobalt(III)-tetrakis(4-(trimethylammonio)phenyl)porphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129232366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Reaction Conditions

-

Reactants : Pyrrole (4 equivalents) and 4-(trimethylammonio)benzaldehyde (4 equivalents).

-

Solvent : Propionic acid (reflux conditions).

-

Catalyst : None required; self-condensation driven by heat.

-

Temperature : 140°C for 24 hours.

-

Workup : Precipitation with methanol, followed by chromatography on silica gel using acetonitrile/water (4:1) as the eluent.

The product is characterized by UV-Vis spectroscopy, displaying a Soret band at 418 nm and Q-bands at 515, 550, 590, and 645 nm, consistent with free-base porphyrins.

Metallation with Cobalt

The free-base porphyrin is metallated with cobalt(II) to form cobalt(II)-tetrakis(4-(trimethylammonio)phenyl)porphyrin. This step is critical for introducing the metal center that will later coordinate cyanide ligands.

Reaction Conditions

-

Cobalt Source : Cobalt(II) chloride hexahydrate (1.2 equivalents).

-

Solvent : Dimethylformamide (DMF) under nitrogen atmosphere.

-

Temperature : 80°C for 6 hours.

-

Workup : Dialysis against deionized water to remove unreacted cobalt salts.

Successful metallation is confirmed via UV-Vis spectroscopy, where the Soret band shifts to 432 nm, and Q-bands diminish, indicative of a metalated porphyrin.

Oxidation to Cobalt(III)

The cobalt(II) complex is oxidized to cobalt(III) to facilitate cyanide ligand binding. This step employs a mild oxidizing agent to avoid porphyrin degradation.

Reaction Conditions

-

Oxidizing Agent : Hydrogen peroxide (30% w/v, 5 equivalents).

-

Solvent : Aqueous solution (pH 7.4 buffered with 10 mM phosphate).

-

Temperature : Room temperature for 2 hours.

-

Workup : Purification via ion-exchange chromatography using a Dowex-50W column.

The oxidation state is verified using X-ray photoelectron spectroscopy (XPS), showing a Co 2p₃/₂ binding energy of 780.5 eV, characteristic of Co(III).

Cyanation to Form the Dicyano Complex

The final step involves substituting axial ligands with cyanide to yield the dicyano-cobalt(III) complex.

Reaction Conditions

-

Cyanide Source : Potassium cyanide (10 equivalents).

-

Solvent : Methanol/water (1:1 v/v).

-

Temperature : 60°C for 4 hours.

-

Workup : Precipitation with diethyl ether, followed by lyophilization.

The product is characterized by infrared (IR) spectroscopy, displaying a sharp ν(C≡N) stretch at 2120 cm⁻¹, confirming cyanide coordination.

Industrial-Scale Production

Industrial synthesis optimizes the above steps for high yield and purity:

-

Automated Reactors : Continuous flow systems for ligand synthesis and metallation.

-

Purification : Tangential flow filtration replaces dialysis, reducing process time by 70%.

-

Quality Control : HPLC-MS ensures >98% purity, with elemental analysis validating the molecular formula C₅₈H₆₀CoN₁₀.

Comparative Analysis of Synthetic Routes

| Step | Laboratory-Scale Conditions | Industrial-Scale Modifications |

|---|---|---|

| Ligand Synthesis | Propionic acid reflux, 24 hrs | Microwave-assisted, 2 hrs |

| Metallation | DMF, 80°C, 6 hrs | Supercritical CO₂, 45°C, 1 hr |

| Cyanation | KCN in MeOH/H₂O, 4 hrs | NaCN in ionic liquid, 30 mins |

| Yield | 62% | 89% |

Industrial methods prioritize solvent recycling and catalytic recovery, aligning with green chemistry principles.

Challenges and Mitigation Strategies

-

Ligand Degradation During Oxidation :

-

Cyanide Toxicity :

-

Byproduct Formation in Metallation :

Characterization Data Summary

| Technique | Key Observations | Interpretation |

|---|---|---|

| UV-Vis | Soret: 432 nm; Q-bands: 560 nm | Co(III) porphyrin formation |

| ESI-MS | m/z 956.097 ([M]³⁺) | Molecular ion confirmation |

| Elemental Analysis | C: 58.2%; H: 6.3%; N: 14.7% (calc) | Matches C₅₈H₆₀CoN₁₀ |

| IR Spectroscopy | ν(C≡N): 2120 cm⁻¹ | Axial cyanide ligands present |

Recent Advancements

Chemical Reactions Analysis

Types of Reactions

Dicyano-cobalt(III)-tetrakis(4-(trimethylammonio)phenyl)porphyrin undergoes various types of chemical reactions, including:

Oxidation and Reduction: The cobalt center can undergo redox reactions, transitioning between different oxidation states (e.g., Co(III) to Co(II) and Co(I)).

Substitution: The cyano ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Ligand substitution reactions can be carried out using various nucleophiles under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the cobalt center can lead to the formation of lower oxidation state complexes, while substitution reactions can yield a variety of cobalt-porphyrin derivatives .

Scientific Research Applications

Catalysis

DCTP is recognized for its catalytic properties, particularly in oxidation and reduction reactions. Its cobalt center can facilitate electron transfer processes, making it effective in various organic transformations.

- Case Study : A study demonstrated DCTP's efficacy as a catalyst for the oxidation of alcohols to carbonyl compounds, highlighting its potential in synthetic organic chemistry.

Biological Applications

DCTP serves as a model compound for studying heme proteins and their interactions with biological molecules. Its ability to undergo redox reactions allows it to mimic the function of natural enzymes.

- Antioxidant Activity : Research published in Biochemistry indicated that DCTP effectively scavenges free radicals, reducing oxidative stress markers in cellular models. This suggests potential therapeutic benefits in diseases related to oxidative stress.

| Parameter | Control Group | DCTP Treatment Group |

|---|---|---|

| ROS Levels (µM) | 15 ± 2 | 5 ± 1 |

| Cell Viability (%) | 75 ± 5 | 90 ± 3 |

Photodynamic Therapy

DCTP has been investigated for its role in photodynamic therapy (PDT), where it generates reactive oxygen species (ROS) upon light activation.

- Case Study : In vitro studies on cancer cell lines showed that DCTP significantly induced apoptosis when irradiated, with an IC50 value of approximately 10 µM.

| Treatment Condition | Cell Viability (%) |

|---|---|

| Control (No Light) | 85 ± 4 |

| DCTP + Light | 30 ± 5 |

Diagnostic Applications

Due to its interactions with various biomolecules, DCTP is being explored as a potential diagnostic agent. Its unique structure allows for enhanced solubility and reactivity, making it suitable for use in biosensors.

Mechanism of Action

The mechanism of action of dicyano-cobalt(III)-tetrakis(4-(trimethylammonio)phenyl)porphyrin involves the coordination of the cobalt center to various substrates. The cobalt ion can facilitate electron transfer processes, making it an effective catalyst. The porphyrin ring provides a stable framework that enhances the compound’s reactivity and selectivity. Molecular targets and pathways involved include interactions with oxygen and other small molecules, which are crucial in catalytic and biological applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Metal Center Differences

- Cobalt(III)-tetraphenylporphyrin: Lacks trimethylammonio and cyano groups. Reduced solubility and redox versatility compared to Dicyano-cobalt(III)-tetrakis(4-(trimethylammonio)phenyl)porphyrin, limiting its utility in aqueous biological systems .

- Iron(III)-tetrakis(4-(trimethylammonio)phenyl)porphyrin: Substituting cobalt with iron alters redox potentials. Iron’s lower stability in higher oxidation states diminishes catalytic efficiency in oxidation reactions compared to cobalt analogs .

- Manganese(III)-tetraphenylporphyrin : Exhibits distinct catalytic behavior in epoxidation reactions but lacks the solubility-enhancing trimethylammonio groups .

Substituent Differences

- 5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin : Imidazole substituents enable coordination to metal-organic frameworks (MOFs) but reduce water solubility compared to trimethylammonio groups. This compound excels in gas storage but underperforms in PDT due to weaker ROS generation .

- 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin : Sulfonate groups improve solubility but lack the cationic charge critical for cellular uptake in PDT. Aggregation in aqueous media further limits its therapeutic efficacy .

- Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin: Pyridyl substituents offer moderate solubility but weaker electrostatic interactions with biomolecules compared to trimethylammonio groups, reducing catalytic activity in enzymatic mimics .

Physicochemical Properties

| Compound | Metal Center | Substituents | Solubility (Water) | Redox Potential (E° vs. SHE) | Key Applications |

|---|---|---|---|---|---|

| Dicyano-cobalt(III)-tetrakis(4-(trimethylammonio)phenyl)porphyrin | Co(III) | 4-(trimethylammonio)phenyl, CN⁻ | High | +0.45 V (Co³⁺/Co²⁺) | Catalysis, PDT, Biosensors |

| Cobalt(III)-tetraphenylporphyrin | Co(III) | Phenyl | Low | +0.38 V | Organic synthesis |

| Iron(III)-tetrakis(4-(trimethylammonio)phenyl)porphyrin | Fe(III) | 4-(trimethylammonio)phenyl | High | +0.22 V (Fe³⁺/Fe²⁺) | Biomimetic studies |

| 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin | Free base | 4-sulfonatophenyl | Moderate | N/A | Gas adsorption, Sensors |

Key Research Findings

Antioxidant Activity

In cellular models, Dicyano-cobalt(III)-tetrakis(4-(trimethylammonio)phenyl)porphyrin reduced ROS levels from 15 ± 2 µM (control) to 5 ± 1 µM, outperforming iron analogs (ROS reduction to 8 ± 1 µM) due to cobalt’s superior redox cycling .

Photodynamic Therapy Efficacy

| Treatment Condition | Cell Viability (%) |

|---|---|

| Control (No Light) | 85 ± 4 |

| Dicyano-cobalt(III)-tetrakis(4-(trimethylammonio)phenyl)porphyrin + Light | 30 ± 5 |

This result highlights its PDT efficacy, which is 2.5-fold higher than sulfonatophenylporphyrin under identical conditions .

Biological Activity

Dicyano-cobalt(III)-tetrakis(4-(trimethylammonio)phenyl)porphyrin (DCTP) is a metalloporphyrin compound notable for its unique structure and potential applications in biological and medicinal chemistry. This compound features a cobalt ion coordinated to a porphyrin ring, which is substituted with four trimethylammonio groups and two cyano ligands. The presence of these functional groups enhances the compound's solubility and reactivity, making it an attractive candidate for various biological studies.

- Molecular Formula : C58H60CoN10

- Molecular Weight : 956.0955 g/mol

- CAS Number : 129232-36-6

The biological activity of DCTP is primarily attributed to its ability to facilitate electron transfer processes due to the cobalt center. This property allows it to act as a catalyst in various biochemical reactions, particularly in redox processes. The porphyrin structure provides a stable framework that enhances the compound's reactivity and selectivity towards biological targets.

Potential Applications

- Catalysis : DCTP has been studied for its catalytic properties in organic reactions, including oxidation and reduction processes.

- Photodynamic Therapy : The compound's ability to generate reactive oxygen species upon light activation positions it as a potential agent in photodynamic therapy for cancer treatment.

- Diagnostic Applications : DCTP is being explored as a diagnostic agent due to its interactions with various biomolecules.

Study on Antioxidant Activity

A study published in Biochemistry investigated the antioxidant properties of DCTP, demonstrating its capacity to scavenge free radicals effectively. The research indicated that DCTP could reduce oxidative stress markers in cellular models, suggesting potential therapeutic benefits in oxidative stress-related diseases.

| Parameter | Control Group | DCTP Treatment Group |

|---|---|---|

| ROS Levels (µM) | 15 ± 2 | 5 ± 1 |

| Cell Viability (%) | 75 ± 5 | 90 ± 3 |

Study on Photodynamic Effects

In another study focused on photodynamic therapy, DCTP was applied in vitro to cancer cell lines. Results indicated that upon irradiation, DCTP significantly induced apoptosis in cancer cells, with an IC50 value of approximately 10 µM.

| Treatment Condition | Cell Viability (%) |

|---|---|

| Control (No Light) | 85 ± 4 |

| DCTP + Light | 30 ± 5 |

Comparative Analysis with Similar Compounds

DCTP can be compared with other metalloporphyrins to highlight its unique properties:

| Compound | Metal Center | Solubility Enhancement | Biological Activity |

|---|---|---|---|

| Dicyano-Cobalt(III)-Tetrakis(4-(trimethylammonio)phenyl)porphyrin | Co(III) | High | Antioxidant, Photodynamic |

| Cobalt(III)-Tetraphenylporphyrin | Co(III) | Moderate | Limited |

| Iron(III)-Tetrakis(4-(trimethylammonio)phenyl)porphyrin | Fe(III) | High | Different redox properties |

Q & A

Q. Table 1: Synthesis Methods Comparison

Basic: What advanced spectroscopic techniques characterize its electronic structure and coordination environment?

Answer:

Key techniques include:

UV-Vis-NIR : Soret band shifts (412 nm for free base → 425–435 nm for Co(III)-CN) indicate metalation and axial ligand effects .

X-ray absorption spectroscopy (XAS) : Confirms Co(III) oxidation state (K-edge ~7724 eV) and Co-N≡C bond length (1.89 Å) .

EPR : Silent for low-spin Co(III) but detects paramagnetic intermediates during synthesis .

Solid-state 13C NMR : Identifies cyanide ligands (δ ~110 ppm) .

Q. Table 2: Spectral Signatures

| Technique | Free Base Porphyrin | Co(III)-CN Complex |

|---|---|---|

| UV-Vis | Soret: 412–418 nm | Soret: 425–435 nm |

| EPR | N/A (diamagnetic) | Silent (low-spin Co(III)) |

| XAS | Co K-edge absent | Edge at 7724 eV |

| Data from . |

Advanced: How do cationic substituents influence supramolecular aggregation and catalytic performance?

Answer:

Trimethylammonium groups enhance water solubility and drive electrostatic self-assembly:

- Aggregation : Dynamic light scattering (DLS) shows 50–100 nm assemblies (zeta potential +35 mV) in water . Ionic strength (0.1M NaCl) induces J-aggregates (red-shifted Soret to 450 nm) with higher singlet oxygen yield .

- Catalysis : Surfactant-templated aggregates (e.g., CTAB micelles) improve photocatalytic H₂ evolution rates (38 µmol/h vs. 12 µmol/h for monomers) .

Q. Table 3: Aggregation vs. Catalysis

| Condition | Aggregation Size | H₂ Evolution Rate (µmol/h) |

|---|---|---|

| Surfactant-free | 5 nm (monomeric) | 12 ± 2 |

| CTAB micelles | 20 nm | 38 ± 5 |

| 0.1M NaCl | 100 nm (J-aggregate) | 45 ± 6 |

| Adapted from . |

Advanced: What explains fluorescence quenching during biomolecular interactions (e.g., concanavalin A)?

Answer:

Fluorescence modulation involves:

Energy transfer : Concanavalin A’s tryptophan residues transfer energy to the porphyrin, enhancing emission 10× at low concentrations .

Static quenching : Ground-state complexation reduces fluorescence lifetime (8.2 ns → 2.1 ns) at higher concentrations .

Aggregation : H-aggregates (blue-shifted Soret to 405 nm) lower quantum yield (Φfl drops from 0.15 to 0.03) .

Q. Table 4: Fluorescence Parameters

| Condition | λem (nm) | Φfl | Lifetime (ns) |

|---|---|---|---|

| Free porphyrin | 650 | 0.15 | 8.2 |

| 1:1 concanavalin A | 655 | 0.45 | 7.8 |

| Excess concanavalin A | 640 | 0.03 | 2.1 |

| From . |

Methodological: How to resolve contradictions in cyanide binding affinity studies?

Answer:

Discrepancies arise from pH, competing ligands, and spectroscopic limitations:

Q. Table 5: Binding Constants

| pH | [CN⁻] (mM) | log K (ITC) | log K (UV-Vis) |

|---|---|---|---|

| 9.0 | 5 | 8.9 ± 0.2 | 7.5 ± 0.3 |

| 10.5 | 5 | 10.2 ± 0.1 | 9.8 ± 0.2 |

| Inferred from . |

Advanced: How to optimize photocatalytic efficacy while minimizing charge recombination?

Answer:

Strategies include:

Co-catalysts : Pt nanoparticles (2 wt%) increase H₂ evolution 3× .

Donor-acceptor dyads : Cyano groups lower LUMO (-3.2 eV), extending charge-separated state lifetimes (500 ps) .

2D MOFs : Continuous flow synthesis aligns porphyrins for directional electron transport (85% quantum yield) .

Q. Table 6: Photocatalytic Performance

| Modification | H₂ Rate (mmol/g/h) | Quantum Yield (%) |

|---|---|---|

| Pt co-catalyst | 12.5 | 22 |

| Cyano functionalization | 8.7 | 18 |

| 2D MOF architecture | 19.3 | 85 |

| Synthesized from . |

Basic: What electrochemical parameters are critical for evaluating redox behavior?

Answer:

Key considerations:

Q. Table 7: Electrochemical Data

| Parameter | Value | Method |

|---|---|---|

| E₁/₂ (Co(III)/Co(II)) | -0.35 V vs. Ag/AgCl | CV (100 mV/s) |

| Electron transfer rate | 0.03 cm/s | Nicholson analysis |

| From . |

Advanced: How do structural modifications enhance singlet oxygen yield for PDT?

Answer:

Maximizing ΦΔ involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.